molecular formula C20H22F3N3 B3911091 4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No.: B3911091
M. Wt: 361.4 g/mol
InChI Key: QPOWVFQWONVQKZ-ZVHZXABRSA-N
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Description

4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine is a useful research compound. Its molecular formula is C20H22F3N3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17658220 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3/c1-16-2-4-18(5-3-16)15-25-10-12-26(13-11-25)24-14-17-6-8-19(9-7-17)20(21,22)23/h2-9,14H,10-13,15H2,1H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWVFQWONVQKZ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine (CAS Number: 315223-41-7) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N3C_{20}H_{22}F_{3}N_{3}, indicating the presence of trifluoromethyl and methylbenzyl substituents which may enhance its biological activity through electronic effects and steric hindrance. The structural configuration can influence the interaction with biological targets, making it essential for understanding its pharmacodynamics.

1. Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds similar to this piperazine derivative. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 881.1 µM . Given the structural similarities, it is plausible that This compound may exhibit comparable enzymatic inhibition.

2. Antimicrobial Activity

Compounds featuring a hydrazone scaffold have demonstrated promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of trifluoromethyl groups has been associated with enhanced antibacterial efficacy due to increased lipophilicity and membrane permeability.

3. Anti-inflammatory and Neuroprotective Effects

Research indicates that derivatives of piperazine compounds can possess anti-inflammatory properties, potentially beneficial for neurodegenerative disorders . The compound's ability to modulate neuroinflammation may be linked to its structural features, which allow for effective interaction with neuroreceptors or inflammatory mediators.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown competitive inhibition against AChE and BuChE, suggesting that this compound may also inhibit these enzymes, leading to increased acetylcholine levels in synaptic clefts.
  • Membrane Interaction : The hydrophobic regions introduced by the trifluoromethyl group may facilitate interactions with cellular membranes, enhancing permeability and bioavailability.
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

Case Studies

StudyFindings
Study on Hydrazones Demonstrated dual inhibition of AChE and BuChE with promising IC50 values.
Neuroinflammatory Model Suggested potential use as an anti-neuroinflammatory agent based on structural modifications leading to enhanced activity.

Q & A

Basic: What is the optimal synthetic route for 4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine, and how can reaction conditions be tailored for high yields?

Answer:
The compound is synthesized via a Schiff base condensation between 4-(4-methylbenzyl)piperazine and 4-(trifluoromethyl)benzaldehyde. Key steps include:

  • Solvent selection : Methanol or ethanol under mild acidic conditions (e.g., catalytic acetic acid) to promote imine bond formation while minimizing side reactions .
  • Temperature control : Reactions are typically conducted at reflux (60–80°C) for 6–12 hours. Lower temperatures (room temperature) may require longer reaction times but reduce decomposition .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (diethyl ether/ethanol mixtures) to isolate the product .

Critical parameters : Substituent electronic effects (e.g., electron-withdrawing CF₃ group on benzaldehyde) influence reaction rates. Monitor progress via TLC or HPLC to optimize stoichiometry .

Basic: How can structural confirmation and purity of the compound be validated?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The imine proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm. Aromatic protons from the trifluoromethylbenzylidene group show splitting patterns consistent with para-substitution .
    • ¹³C NMR : The imine carbon resonates at ~160–165 ppm. CF₃ groups are confirmed by a quartet in ¹⁹F NMR at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₂₀H₂₁F₃N₃⁺: calc. 368.1634) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Advanced: What strategies resolve contradictions in spectral data for imine-containing piperazine derivatives?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Imine-enamine tautomerism can shift proton signals. Use variable-temperature NMR (e.g., 25–80°C) to stabilize the dominant tautomer .
  • Metal contamination : Trace metals (e.g., Fe³⁺) may complex with the piperazine nitrogen, altering spectra. Chelate with EDTA during purification .
  • Dynamic exchange : Rotameric states of the benzylidene group can split signals. Employ NOESY to confirm spatial proximity of aromatic protons .

Case study : For CF₃-substituted analogs, DFT calculations (B3LYP/6-31G*) can predict NMR shifts within ±0.3 ppm of experimental data .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in biological assays?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for non-fluorinated analogs) .
  • Metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes due to strong C-F bonds .
  • Target binding : The electron-withdrawing effect stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

Experimental validation : Compare IC₅₀ values against non-fluorinated analogs in enzyme inhibition assays (e.g., kinase profiling panels) .

Advanced: What computational methods predict the compound’s potential as a dopamine D3 receptor ligand?

Answer:

  • Molecular docking : Use AutoDock Vina with the D3 receptor crystal structure (PDB: 3PBL). The piperazine nitrogen and benzylidene group form key hydrogen bonds with Asp110 and Ser192 .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-receptor interactions .
  • Pharmacophore modeling : Map hydrophobic (CF₃, methylbenzyl) and hydrogen-bond acceptor (imine) features to align with known D3 ligands .

Validation : Synthesize analogs with modified substituents (e.g., replacing CF₃ with Cl) and compare in vitro binding affinities .

Advanced: How can substituent effects on the benzylidene group be systematically studied?

Answer:

  • Electronic effects : Synthesize derivatives with substituents of varying electron-withdrawing (NO₂, CN) or donating (OMe, NH₂) properties. Plot Hammett σ values against biological activity to identify linear free-energy relationships .
  • Steric effects : Introduce ortho-substituents (e.g., Me, Br) to assess steric hindrance. X-ray crystallography (e.g., ) reveals conformational changes in the piperazine ring .
  • Biological correlation : Test analogs in cellular assays (e.g., cAMP inhibition for GPCR activity) to link substituent effects to potency .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference : Plasma proteins and lipids can mask the compound. Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
  • Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 368 → 178 for quantification) achieves detection limits of 0.1 ng/mL .
  • Stability : The imine bond may hydrolyze in aqueous media. Stabilize samples with 0.1% formic acid and store at -80°C .

Advanced: How can metal complexation of the compound be exploited for catalytic or therapeutic applications?

Answer:

  • Coordination chemistry : The imine nitrogen and piperazine moiety bind transition metals (e.g., Cu²⁺, Pd²⁺). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Catalytic applications : Test Cu complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). High turnover numbers (>1,000) are achievable with electron-deficient aryl halides .
  • Anticancer activity : Fe³⁺ complexes may induce ROS generation in cancer cells. Evaluate cytotoxicity in MTT assays (IC₅₀ <10 μM in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

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